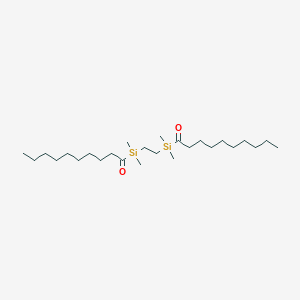
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] is a chemical compound with the molecular formula C26H54O2Si2. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] typically involves the reaction of appropriate silane precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] may involve large-scale hydrosilylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or siloxanes.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., platinum or palladium complexes). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce simpler silanes .
Scientific Research Applications
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules and in the development of biocompatible materials.
Mechanism of Action
The mechanism of action of Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with oxygen and other electronegative elements, which can influence the reactivity and stability of the compound. The organic groups attached to the silicon atoms can also modulate the compound’s properties and interactions with other molecules .
Comparison with Similar Compounds
Silane, 1,2-ethanediylbis[dimethyl(1-oxodecyl)-] can be compared with other similar organosilicon compounds, such as:
- Silane, 1,2-ethanediylbis[trimethyl-]
- 1,2-Ethanediylbis[dimethyl(vinyl)silane]
- 1,2-Bis(trimethylsilyl)ethane
These compounds share some structural similarities but differ in their specific organic groups and chemical properties.
Properties
CAS No. |
833460-50-7 |
|---|---|
Molecular Formula |
C26H54O2Si2 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
1-[2-[decanoyl(dimethyl)silyl]ethyl-dimethylsilyl]decan-1-one |
InChI |
InChI=1S/C26H54O2Si2/c1-7-9-11-13-15-17-19-21-25(27)29(3,4)23-24-30(5,6)26(28)22-20-18-16-14-12-10-8-2/h7-24H2,1-6H3 |
InChI Key |
NSVSCGFGFSNHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)[Si](C)(C)CC[Si](C)(C)C(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















